molecular formula C10H11BrN2O2 B15053544 6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

Cat. No.: B15053544
M. Wt: 271.11 g/mol
InChI Key: FDASIRFJBHPYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and three methyl groups at the 3rd and 8th positions. It is a derivative of imidazo[1,5-a]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imidazo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphatidylinositol-3-kinases (PI3K), which are involved in cell proliferation and survival pathways . The inhibition of PI3K can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

6-bromo-3,3,8-trimethyl-2H-imidazo[1,5-a]pyridine-1,5-dione

InChI

InChI=1S/C10H11BrN2O2/c1-5-4-6(11)9(15)13-7(5)8(14)12-10(13,2)3/h4H,1-3H3,(H,12,14)

InChI Key

FDASIRFJBHPYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(N2C(=O)C(=C1)Br)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.